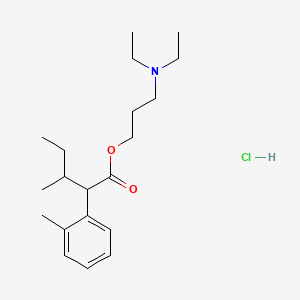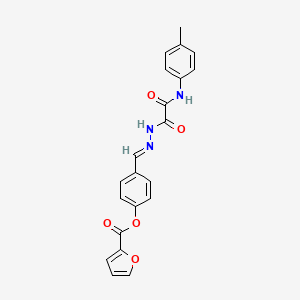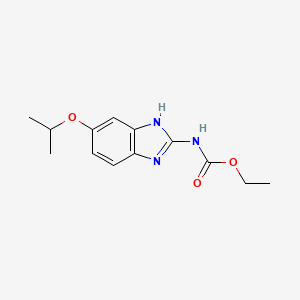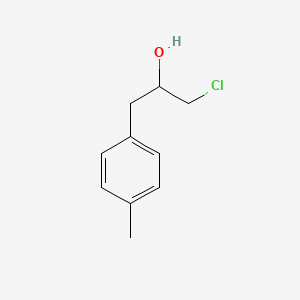
1,4-Epoxyanthracene, 1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Epoxyanthracene, 1,4-dihydro- is an organic compound with the molecular formula C14H10O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features an epoxide group at the 1,4-positions of the anthracene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Epoxyanthracene, 1,4-dihydro- can be synthesized through several methods. One common approach involves the epoxidation of anthracene derivatives. The reaction typically employs peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which subsequently reacts with the anthracene derivative to form the epoxide .
Industrial Production Methods
Industrial production of 1,4-Epoxyanthracene, 1,4-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Epoxyanthracene, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide group can yield the corresponding dihydroxyanthracene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of dihydroxyanthracene.
Substitution: Formation of substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Epoxyanthracene, 1,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-Epoxyanthracene, 1,4-dihydro- involves its interaction with molecular targets through its epoxide group. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Epoxyanthracene, 1,4-dihydro- can be compared with other anthracene derivatives, such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share a similar anthracene core but differ in their substituents, which influence their chemical and physical properties.
Eigenschaften
CAS-Nummer |
22187-13-9 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
15-oxatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14(12)15-13/h1-8,13-14H |
InChI-Schlüssel |
HGJPEPUVSFPTMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C4C=CC(C3=CC2=C1)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)











